Solubility of sodium quinazoline-5-carboxylate in water vs organic solvents
Solubility of sodium quinazoline-5-carboxylate in water vs organic solvents
An In-Depth Technical Guide to the Solubility of Sodium Quinazoline-5-carboxylate in Water vs. Organic Solvents
Executive Summary
Introduction to Sodium Quinazoline-5-carboxylate and the Imperative of Solubility
Quinazoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyrimidine ring, is considered a "privileged structure" in drug discovery.[3][5] Its derivatives have been successfully developed into anticancer, antimalarial, and anti-inflammatory drugs.[3][4] The functionalization of the quinazoline core significantly alters its properties.[2][3]
Sodium quinazoline-5-carboxylate is the sodium salt of quinazoline-5-carboxylic acid. The presence of the ionizable carboxylate group fundamentally dictates its physicochemical behavior. Understanding its solubility is not an academic exercise; it is a critical prerequisite for:
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Formulation Development: Low aqueous solubility is a frequent challenge for quinazoline-based drugs, often classifying them as BCS Class II or IV compounds.[6] Salt formation is a primary strategy to enhance solubility and dissolution rates.[7]
-
Bioavailability: A compound must dissolve to be absorbed. Predicting and confirming its solubility in aqueous environments is a key indicator of potential oral bioavailability.[4][6]
-
Process Chemistry: During synthesis and purification, solubility in various organic solvents dictates the choice of reaction media, crystallization solvents, and purification techniques.
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In Vitro Assay Design: The solubility of a compound in assay buffers (e.g., DMSO stocks diluted in aqueous media) can impact the reliability and reproducibility of experimental results.[8]
This guide will first explore the theoretical underpinnings of this compound's expected solubility before presenting a comprehensive experimental workflow for its empirical determination.
Theoretical Principles & Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, framework for prediction.[9]
Predicted Solubility in Water
Prediction: High solubility.
Rationale: Sodium quinazoline-5-carboxylate is an organic salt. In an aqueous medium, it dissociates into a sodium cation (Na+) and a quinazoline-5-carboxylate anion. The primary solute-solvent interactions will be:
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Ion-Dipole Interactions: The negatively charged carboxylate group (-COO⁻) and the positively charged sodium ion (Na⁺) will form strong ion-dipole bonds with the polar water molecules. This is a highly favorable interaction that typically drives dissolution.
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Hydrogen Bonding: The oxygen atoms of the carboxylate group and the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors, further enhancing interaction with water.
These strong solute-solvent interactions are expected to overcome the crystal lattice energy of the salt, leading to high aqueous solubility. The parent quinazoline is itself described as water-soluble.[5] The addition of a highly polar sodium carboxylate group should dramatically increase this property compared to its free acid counterpart or neutral quinazoline derivatives.[10]
Predicted Solubility in Organic Solvents
The solubility in organic solvents will be highly dependent on the solvent's polarity.
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Non-Polar Solvents (e.g., Hexane, Toluene):
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Prediction: Very low to negligible solubility.
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Rationale: These solvents primarily engage in weak van der Waals forces. They cannot form the strong ion-dipole interactions necessary to solvate the dissociated ions or overcome the salt's crystal lattice energy. A significant energy penalty would be incurred to break apart the ionic solid without the compensating energy gain from strong solute-solvent interactions.
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-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile):
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Prediction: Moderate to good solubility.
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Rationale: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments and can effectively solvate cations. While they cannot donate hydrogen bonds, their polar nature can interact favorably with the ionic components of the salt. Studies on other quinazoline derivatives have shown DMF to be a good solvent.[4] These solvents represent the most promising class of organic media for dissolving sodium quinazoline-5-carboxylate.
-
-
Polar Protic Solvents (e.g., Ethanol, Methanol):
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Prediction: Low to moderate solubility.
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Rationale: While these solvents are polar and can form hydrogen bonds, their dielectric constant is lower than water's. Their ability to support dissociated ions is weaker. They may be able to dissolve the salt to some extent, but likely less effectively than water or highly polar aprotic solvents like DMSO. The solubility of sodium salts of carboxylic acids has been shown to decrease as the concentration of ethanol in an aqueous solution increases.[10]
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The following diagram illustrates the key molecular interactions governing the solubility of sodium quinazoline-5-carboxylate in water.
Caption: Key solute-solvent interactions for sodium quinazoline-5-carboxylate in water.
Experimental Protocol: Thermodynamic Solubility Determination
To move from prediction to quantification, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[11][12] The protocol below combines this method with UV-Vis spectroscopy for concentration analysis, a suitable technique for aromatic compounds.[13][14]
Principle
An excess of the solid compound is agitated in a solvent for a prolonged period to ensure that a saturated solution reaches equilibrium with the undissolved solid.[1][15] The suspension is then filtered or centrifuged to separate the solid phase. The concentration of the solute in the clear supernatant is then measured, representing the thermodynamic solubility at that temperature.[11]
Materials and Reagents
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Test Compound: Sodium quinazoline-5-carboxylate (Min. 97% purity)
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Solvents: Deionized Water, Hexane, Ethanol, DMSO (or other solvents of interest), all of appropriate purity (e.g., HPLC grade).
-
Equipment:
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Analytical balance
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Vials with screw caps (e.g., 2-4 mL glass vials)
-
Thermostatically controlled shaker or incubator[11]
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Benchtop centrifuge or syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated pipettes
-
UV-Vis Spectrophotometer
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Quartz cuvettes
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Step-by-Step Methodology
Part A: Preparation of Calibration Curve
Causality: A calibration curve is essential to relate the spectrophotometer's absorbance reading to the actual concentration of the compound, in accordance with the Beer-Lambert Law.[16]
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Prepare a Primary Stock Solution: Accurately weigh a known amount of sodium quinazoline-5-carboxylate (e.g., 10 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This solvent should be one in which the compound is freely soluble (e.g., water or DMSO). This creates a high-concentration stock (e.g., 1 mg/mL).
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Create Serial Dilutions: Perform a series of dilutions from the primary stock to create at least five standard solutions of known, decreasing concentrations.
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Measure Absorbance:
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First, determine the wavelength of maximum absorbance (λ_max) by scanning a mid-range standard solution across the UV spectrum (e.g., 200-400 nm).[14] The solvent used for dilution should be used as the blank.
-
Set the spectrophotometer to the determined λ_max.
-
Measure the absorbance of each standard solution, starting from the most dilute.
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-
Plot the Curve: Plot absorbance (y-axis) versus concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable curve.
Part B: Shake-Flask Solubility Measurement
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Sample Preparation: Add an excess amount of solid sodium quinazoline-5-carboxylate to at least three separate vials for each solvent to be tested. "Excess" means enough solid should remain undissolved at the end of the experiment (e.g., add ~5-10 mg to 1 mL of solvent).[15][17]
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Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard.[1][17] Preliminary experiments can confirm if equilibrium is reached by 24 hours by testing concentrations at 24, 48, and 72 hours and observing if they are consistent.[18]
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, either:
-
Centrifuge: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).[1]
-
Filter: Use a syringe to carefully draw the supernatant and pass it through a chemical-resistant syringe filter (e.g., 0.22 µm) into a clean vial.
-
-
Sample Analysis:
-
Carefully pipette a known volume of the clear supernatant.
-
Dilute the sample with the same solvent used for the calibration curve to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
Measure the absorbance of the diluted sample at λ_max.
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Calculation:
-
Use the calibration curve equation (y = mx + c) to calculate the concentration of the diluted sample: Concentration = (Absorbance - c) / m.
-
Multiply this concentration by the dilution factor to determine the final solubility of the compound in the saturated solution.
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Solubility = Calculated Concentration × Dilution Factor
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The following diagram outlines the experimental workflow.
Caption: Experimental workflow for shake-flask solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.
Table 1: Thermodynamic Solubility of Sodium Quinazoline-5-carboxylate at 25°C
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL ± SD, n=3) | Molar Solubility (mol/L ± SD, n=3) |
|---|---|---|---|---|
| Aqueous | Deionized Water | High | [Enter experimental data here] | [Enter calculated data here] |
| Polar Protic | Ethanol | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] |
| Methanol | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] | |
| Polar Aprotic | DMSO | Moderate to High | [Enter experimental data here] | [Enter calculated data here] |
| DMF | Moderate to High | [Enter experimental data here] | [Enter calculated data here] | |
| Acetonitrile | Low to Moderate | [Enter experimental data here] | [Enter calculated data here] |
| Non-Polar | Hexane | Very Low | [Enter experimental data here] | [Enter calculated data here] |
Interpretation: The experimental results should be compared with the initial predictions. Discrepancies may arise from factors not accounted for in the simple model, such as specific solvate formation or complex polymorphism of the solid state. The standard deviation (SD) across the triplicates provides a measure of the experiment's precision.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of sodium quinazoline-5-carboxylate. Based on fundamental chemical principles, the compound is predicted to be highly soluble in water and polar aprotic solvents like DMSO, with significantly lower solubility in non-polar organic solvents. To transition from theory to practice, a detailed, validated shake-flask protocol coupled with UV-Vis spectroscopy is provided. By following this methodology, researchers and drug development professionals can generate the high-quality, reliable solubility data that is essential for advancing quinazoline-based compounds through the development pipeline.
References
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